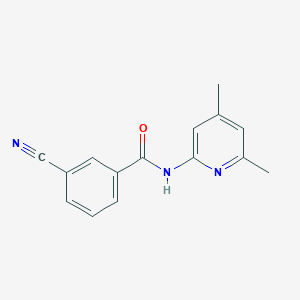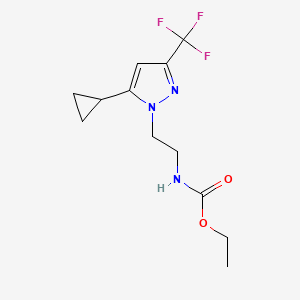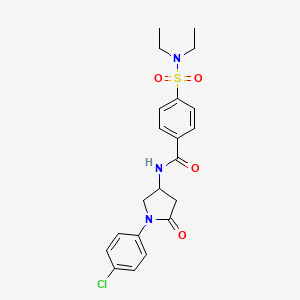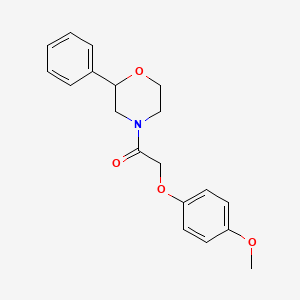
2-(4-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a synthetic opioid receptor antagonist that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
2-(4-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone works by binding to the opioid receptor and blocking the effects of opioids such as morphine and heroin. This mechanism of action makes it an effective tool for the treatment of opioid addiction and other related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of the release of neurotransmitters such as dopamine and serotonin, as well as the modulation of the immune system and the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone is its high affinity for the opioid receptor, which makes it an effective tool for the study of opioid addiction and related disorders. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone. One area of research is the development of new compounds that have a longer half-life and are more effective at blocking the effects of opioids. Another area of research is the study of the potential applications of this compound in the treatment of other disorders such as depression and anxiety. Overall, the potential applications of this compound in the field of medicine make it an exciting area of research for scientists and healthcare professionals alike.
Synthesemethoden
The synthesis of 2-(4-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone involves the reaction of 2-(4-methoxyphenoxy)ethylamine with 2-phenylmorpholine in the presence of acetic anhydride and a catalyst. The resulting compound is purified through a series of chemical reactions and recrystallization techniques to yield pure this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone has been extensively studied for its potential applications in the treatment of opioid addiction and other related disorders. This compound has been shown to have a high affinity for the opioid receptor, which makes it an effective antagonist for the treatment of opioid overdose and withdrawal symptoms.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-16-7-9-17(10-8-16)24-14-19(21)20-11-12-23-18(13-20)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKYKVQBMNVLFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396615.png)
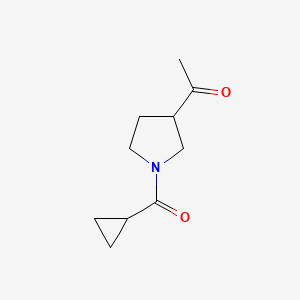
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)

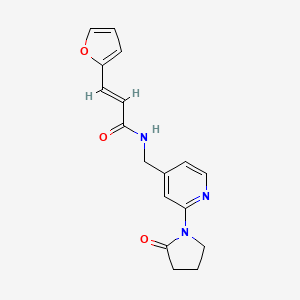
![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)
